6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQJJQZTGLGZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with a suitable aldehyde under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂Me) group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) at the pyrimidine ring. Key reactions include:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines (e.g., NH₃, alkylamines) | Reflux in EtOH/H₂O (6–12 h, 80–100°C) | 6-Amino-substituted derivatives | 65–78% | |
| Thiols (e.g., HS-R) | DMF, K₂CO₃, 60°C, 4 h | 6-Sulfanyl derivatives | 55–70% | |
| Hydroxide (OH⁻) | Aqueous NaOH, 90°C, 3 h | 6-Hydroxy derivatives | 72% |
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The methylsulfonyl group enhances ring electrophilicity, directing substitution to the C6 position of the pyrimidine ring.
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Steric hindrance from the pyrazole ring limits reactivity at other positions.
Carboxylic Acid Functionalization
The -COOH group participates in classical acid-derived transformations:
Table 2: Reactions of the Carboxylic Acid Group
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Schotten-Baumann conditions (e.g., acyl chloride intermediates) are effective for amide synthesis .
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Esterification with methanol under acidic conditions proceeds quantitatively .
Oxidation and Reduction of the Sulfonyl Group
The methylsulfonyl moiety undergoes redox transformations under controlled conditions:
Table 3: Sulfonyl Group Reactivity
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄/CuCl₂, MeOH | Sulfinic acid (-SO₂H) | Partial desulfonylation observed | |
| Oxidation | H₂O₂, AcOH | Stable sulfone (-SO₂Me) | No further oxidation under standard conditions |
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The sulfonyl group resists over-oxidation to sulfonic acid derivatives.
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Reductive cleavage requires harsh conditions (e.g., LiAlH₄).
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
Example Reaction Pathway
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Condensation with Hydrazines : Forms pyrazolopyrimidine-triazole hybrids under microwave irradiation (120°C, 30 min) .
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Cyclocondensation with Ureas : Produces bicyclic derivatives (e.g., pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines) in 68% yield .
Biological Activity and Mechanistic Insights
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Antiviral Applications : The sulfonyl group engages in hydrogen bonding with protease active sites (e.g., SARS-CoV-2 Mᵖʳᵒ), as shown in cocrystal structures .
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Anticancer Activity : Derivatives induce apoptosis via kinase inhibition (e.g., mTOR pathways) .
Key SAR Findings :
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Methylsulfonyl enhances metabolic stability but reduces solubility .
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Carboxamide derivatives exhibit improved cellular permeability .
Synthetic Optimization
Table 4: Reaction Condition Optimization
| Parameter | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | >90°C improves NAS kinetics | 80–100°C |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility | DMF preferred |
| Catalyst | K₂CO₃ accelerates substitution rates | 1.5 eq. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is in the development of anticancer agents. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a promising anti-inflammatory profile, suggesting further investigation into its therapeutic applications .
Mechanism of Action
The precise mechanism by which this compound exerts its biological effects is an active area of research. It is hypothesized to interact with specific molecular targets and pathways involved in cancer progression and inflammation .
Material Science
Due to its unique photophysical properties, this compound is also explored for applications in material science. Its structural characteristics may lend themselves to use in advanced materials, including organic electronics and photonic devices .
Case Studies
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These studies confirm its potential as a therapeutic agent against certain types of cancers .
Safety and Toxicity Assessment
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies, which supports its potential for further clinical development .
Mechanism of Action
The mechanism of action of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3)
- Substituents : 6-acetyl, 7-methyl.
- The 7-methyl group introduces steric hindrance, which may limit interactions with hydrophobic binding pockets .
7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Substituents : 7-(1-ethyl-3-methylpyrazol-4-yl).
- Impact : The bulky pyrazole substituent at the 7-position increases steric bulk and may enhance selectivity for specific biological targets. However, this reduces solubility compared to the methylsulfonyl analog .
6-Bromo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (furan-2-ylmethyl)-amide (CAS 838583-32-7)
Functional Group Modifications
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 876708-65-5)
- Substituents : 5-ethyl, 7-trifluoromethyl.
- Impact : The trifluoromethyl group at the 7-position enhances lipophilicity and metabolic stability compared to the methylsulfonyl group. The ethyl group at the 5-position may improve binding to hydrophobic enzyme pockets .
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0)
- Substituents : 3-chloro, 6-methyl.
- The methyl group at the 6-position offers less steric hindrance than methylsulfonyl, favoring interactions with compact binding sites .
Pharmacokinetic and Physicochemical Properties
| Compound (CAS) | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 6-SO₂Me, 3-COOH | ~283.3* | High solubility, strong metal coordination |
| 6-Acetyl-7-methyl (774183-58-3) | 6-COMe, 7-Me | 249.2 | Moderate solubility, metabolic instability |
| 6-Bromo (838583-32-7) | 6-Br, furan-amide | 321.1 | High reactivity, low solubility |
| 5-Ethyl-7-CF₃ (876708-65-5) | 5-Et, 7-CF₃ | 299.2 | High lipophilicity, enhanced stability |
*Estimated based on molecular formula.
Biological Activity
6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 2411201-55-1) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique fused ring structure that incorporates both pyrazole and pyrimidine components, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9N3O4S
- Molecular Weight : 215.24 g/mol
- Structure : The compound consists of a methylsulfonyl group and a carboxylic acid group, enhancing its chemical reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of various enzymes, thereby inhibiting their catalytic activity. This interaction can influence multiple biochemical pathways, leading to potential therapeutic effects in various diseases.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against different cancer cell lines, including MCF-7 (human breast cancer) and MDA-MB-231 cells. The compound's ability to inhibit cell proliferation was confirmed through MTT assays, with IC50 values indicating effective growth inhibition at specific concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| Other derivatives | MDA-MB-231 | Various |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes involved in critical biological processes. Notably, it has shown potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Studies have indicated that modifications in the molecular structure significantly impact the binding affinity and inhibitory potency against this enzyme.
Study on SARS-CoV-2 Main Protease Inhibition
In a recent study focusing on the inhibition of SARS-CoV-2 Mpro, several analogs of pyrazolo[1,5-a]pyrimidines were synthesized and tested for their activity. The presence of the sulfonyl group in this compound was found to enhance binding interactions with the enzyme's active site, leading to improved inhibitory effects compared to other derivatives without this functional group.
Anticancer Activity Assessment
A comprehensive screening of synthesized pyrazolo[1,5-a]pyrimidine derivatives revealed that compounds with methylsulfonyl substitutions exhibited enhanced anticancer properties. The study conducted on various cancer cell lines demonstrated that these derivatives could significantly reduce cell viability compared to controls.
Q & A
Q. What synthetic methodologies are most effective for preparing 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves multi-step functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Condensation reactions : Starting with 5-aminopyrazole derivatives, cyclization with β-ketoesters or enaminones under basic conditions (e.g., sodium ethoxide in ethanol) forms the pyrimidine ring .
- Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in polar aprotic solvents like DMF or acetonitrile, often requiring bases such as triethylamine .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) using aqueous NaOH or HCl under reflux .
Q. Key considerations :
Q. How can spectroscopic techniques validate the structure of this compound?
A combination of methods ensures structural confirmation:
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.04 for C₉H₇N₃O₄S) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., kinase inhibition vs. antimicrobial effects) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., 6-benzyl or 3-carboxamide variants) to isolate the methylsulfonyl-carboxylic acid moiety’s role .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like mTOR or p70S6K .
Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced potency?
- Substituent effects :
- Synthetic modifications :
Q. Experimental design :
Q. What analytical approaches address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- pH adjustment : Prepare buffers at pH 6.5–7.5 to exploit the carboxylic acid’s ionization state .
- Prodrug strategies : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by intracellular hydrolysis .
Q. Validation :
Q. How can computational tools predict metabolic stability and toxicity?
- Metabolism prediction : Use software like Schrödinger’s MetaSite to identify likely CYP450 oxidation sites (e.g., methylsulfonyl group) .
- Toxicity screening :
- Ames test analogs via in silico tools (e.g., Derek Nexus) to flag mutagenic risks.
- hERG channel inhibition prediction to assess cardiac toxicity .
Q. Case study :
- Methylsulfonyl derivatives showed lower predicted hERG affinity (Ki > 10 μM) compared to benzyl analogs (Ki ~2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
